molecular formula C7H12O2 B3415967 Methyl 4-methyl-2-pentenoate CAS No. 50652-78-3

Methyl 4-methyl-2-pentenoate

Cat. No.: B3415967
CAS No.: 50652-78-3
M. Wt: 128.17 g/mol
InChI Key: YVOAQDZUARKSRL-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-pentenoate is an organic compound with the molecular formula C7H12O2. It is an unsaturated methyl ester, which means it contains a double bond within its carbon chain. This compound is known for its applications in various chemical reactions and industrial processes.

Mechanism of Action

Target of Action

Methyl 4-methyl-2-pentenoate is primarily involved in the process of polymerization . It acts as a chain transfer agent during the polymerization of exo, exo -5,6-bis (methoxymethyl)-7-oxabicyclo [2.2.1]hept-2-ene . The primary targets of this compound are the monomers that are being polymerized.

Mode of Action

The compound interacts with its targets by acting as a chain transfer agent during the polymerization process . This means it helps control the molecular weight of the resulting polymer by transferring active centers from growing polymer chains to other molecules in the system. This results in changes in the structure and properties of the resulting polymer.

Biochemical Pathways

It is known to be involved in the polymerization process . The downstream effects of this process include the formation of polymers with controlled molecular weights, which can have various applications in materials science and engineering.

Result of Action

The primary result of the action of this compound is the formation of polymers with controlled molecular weights . This can lead to the creation of materials with specific properties, depending on the nature of the monomers used and the conditions of the polymerization process.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the temperature and pressure of the reaction environment, the presence of other substances, and the specific conditions of the polymerization process

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-2-pentenoate can be synthesized through the esterification of 4-methyl-2-pentenoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired ester from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-pentenoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methyl-2-pentenoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of polymers and as a flavoring agent in the food industry.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-pentenoate: Similar structure but without the methyl group on the second carbon.

    Ethyl 4-methyl-2-pentenoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl trans-4-oxo-2-pentenoate: Contains a keto group instead of the double bond.

Uniqueness

Methyl 4-methyl-2-pentenoate is unique due to the presence of both a double bond and a methyl group on the second carbon, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

methyl 4-methylpent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(2)4-5-7(8)9-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOAQDZUARKSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347502
Record name Methyl 4-methyl-2-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50652-78-3
Record name Methyl 4-methyl-2-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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